molecular formula C11H13N3O3S B4625489 N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide

Cat. No.: B4625489
M. Wt: 267.31 g/mol
InChI Key: AJNKEFVUWOOUDO-UHFFFAOYSA-N
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Description

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is a synthetic compound of significant research interest due to its core structure, which incorporates both a 1,3,4-thiadiazole and a furan-2-carboxamide moiety. These heterocyclic scaffolds are well-documented in medicinal chemistry for their diverse biological activities . Compounds based on the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide structure have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-cancer research for its role in angiogenesis . Related analogues have demonstrated promising antiproliferative activities against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) models . Furthermore, the 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of investigated properties, including antibacterial and anti-inflammatory activities . The mechanism of action for this class of compounds, while dependent on the specific substituents, may involve targeted protein inhibition, as suggested by molecular docking studies performed on closely related molecules . This reagent is intended for research applications, such as in vitro biological screening, mechanism-of-action studies, and as a key intermediate in the synthesis of novel chemical entities for pharmacological investigation. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-9-13-14-11(18-9)12-10(15)8-5-4-7(17-8)6-16-2/h4-5H,3,6H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNKEFVUWOOUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with carbon disulfide can yield the thiadiazole ring, which is then further reacted with furan derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes essential for microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Biological Targets: Analogues with sulfonamide (e.g., ) or chromenone (e.g., ) substituents exhibit distinct binding modes to enzymes like DHFR.
2.2 Metabolic Stability and Toxicity
  • Methazolamide Metabolites (e.g., MSO): The metabolite N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) forms via cytochrome P450-mediated oxidation and auto-oxidation of unstable sulfenic acid intermediates. MSO is non-toxic but participates in futile cycles with glutathione .

Biological Activity

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of approximately 350.39 g/mol. Its structure includes a thiadiazole ring, a furan moiety, and a carboxamide group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and furan rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanisms of action for this compound are still under investigation but suggest interactions with multiple biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values below 10 µM .
  • Mechanism : The presence of electron-donating groups at strategic positions on the phenyl ring enhances cytotoxic activity through increased interaction with cancer cell receptors .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties:

  • Research Findings : Compounds with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
  • SAR Insights : The presence of halogen substituents (e.g., Cl or Br) at specific positions has been correlated with enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the core structure significantly influence biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : The incorporation of electron-withdrawing groups at the para position enhances antimicrobial activity, while electron-donating groups improve anticancer effects .
Modification TypeEffect on Biological Activity
Electron-donating groupsIncreased anticancer potential
Electron-withdrawing groupsEnhanced antimicrobial efficacy

Case Studies

  • Anticancer Study : A study involving a related thiadiazole compound showed an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Study : Another research effort reported that derivatives exhibited significant antibacterial activity against various pathogens, suggesting their utility in developing new antibiotics .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide?

  • Methodology : Synthesis involves multi-step reactions:

Furan precursor preparation : 5-(methoxymethyl)furan-2-carboxylic acid is synthesized via methoxymethylation of furan derivatives using methoxymethyl chloride under basic conditions .

Thiadiazole formation : The 5-ethyl-1,3,4-thiadiazole-2-amine intermediate is prepared by cyclizing thiosemicarbazide derivatives with ethyl-substituted acyl chlorides in anhydrous conditions .

Coupling reaction : The furan-carboxylic acid is converted to an acid chloride (using thionyl chloride) and coupled with the thiadiazole-amine under inert atmosphere (N₂/Ar) to form the final Z-configuration imine .

  • Critical conditions : Temperature control (0–5°C for acid chloride formation), anhydrous solvents (e.g., dry DCM), and catalysts like DMAP for coupling efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Techniques :
  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole and furan rings. For example, the Z-configuration imine proton appears as a singlet near δ 8.5–9.0 ppm .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially the Z-configuration of the imine bond .

Q. What functional groups contribute to the compound’s biological activity, and how are they modified during optimization?

  • Key groups :
  • Thiadiazole ring : Enhances electron-deficient properties, improving interaction with biological targets like enzyme active sites .
  • Methoxymethyl furan : Increases lipophilicity and membrane permeability .
  • Z-configuration imine : Stabilizes planar geometry for π-π stacking with aromatic residues in target proteins .
    • Modifications : Ethyl substitution on thiadiazole improves metabolic stability compared to methyl analogs .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

  • Assays :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during large-scale synthesis?

  • Strategies :
  • Design of Experiments (DoE) : Optimize variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading .
  • Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to achieve >95% purity .
  • Scale-up challenges : Control exothermic reactions (e.g., thionyl chloride addition) via dropwise addition and cooling .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Approaches :

Structural verification : Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities .

Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr incubation) .

Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

  • Key findings :
Modification Effect on Activity Reference
Ethyl → methyl on thiadiazole↓ Metabolic stability
Methoxymethyl → hydroxymethyl on furan↓ Lipophilicity, ↑ solubility
Z → E imine configurationLoss of π-π stacking
  • Design focus : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiadiazole to enhance target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Tools :
  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., topoisomerase II) using PDB structures .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Stability assays :
  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma stability : 1-hr incubation in rat plasma; >80% stability indicates suitability for in vivo dosing .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

Q. What strategies mitigate off-target effects in cellular models?

  • Approaches :
  • Proteomic profiling : SILAC-based mass spectrometry to identify unintended protein interactions .
  • CRISPR knockdown : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
  • Dose-response curves : Ensure EC₅₀ values align with target-binding affinities (e.g., SPR-measured KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide
Reactant of Route 2
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide

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